molecular formula C7H10IN3O2 B13478303 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13478303
M. Wt: 295.08 g/mol
InChI Key: IIXMZYQQQQAWTP-UHFFFAOYSA-N
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Description

2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the formation of the pyrazole ring followed by iodination. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Uniqueness

The presence of the iodine atom in 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid distinguishes it from its halogenated analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, making it unique in its applications and effects.

Properties

Molecular Formula

C7H10IN3O2

Molecular Weight

295.08 g/mol

IUPAC Name

2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C7H10IN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13)

InChI Key

IIXMZYQQQQAWTP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)I)(C(=O)O)N

Origin of Product

United States

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